1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one

Description

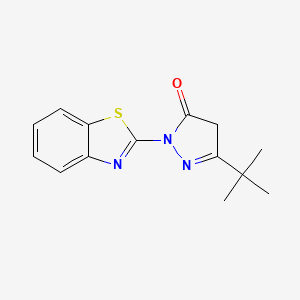

1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one (CAS: 1024480-42-9, molecular formula: C₁₄H₁₅N₃OS) is a heterocyclic compound featuring a pyrazolin-5-one core substituted with a benzothiazole ring at position 1 and a bulky tert-butyl group at position 3 . This compound is commercially available for research applications, reflecting its utility in synthetic and pharmacological studies .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-tert-butyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-14(2,3)11-8-12(18)17(16-11)13-15-9-6-4-5-7-10(9)19-13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCYQGJDKLVKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the sulfur and nitrogen atoms. For example:

-

Propargylation : Reaction with propargyl bromide in the presence of tetra-n-butyl ammonium bromide (TBAB) yields 1-propynyl derivatives via substitution at the benzothiazole C2 position .

-

Sulfonamide Formation : Chlorosulfonation of the benzoic acid derivative followed by reaction with amines produces sulfonamide-linked analogs .

Key Conditions :

Condensation and Cyclocondensation

The pyrazolinone ring undergoes condensation with carbonyl compounds or hydrazines:

-

Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under piperidine catalysis to form arylidene derivatives .

-

Cyclocondensation with Hydrazines : Reaction with hydrazonoyl chlorides generates bipyrazole systems .

Example :

\text{Pyrazolinone} + \text{R-C≡C-Br} \xrightarrow{\text{EtOH, NaOEt}} \text{Bipyrazole derivative} \quad (\text{Yield: 66–72%}) \quad[2]

Oxidation and Tautomerization

The pyrazolinone ring exhibits keto-enol tautomerism, influencing its reactivity:

-

Oxidation : Treatment with lead tetraacetate oxidizes the dihydropyrazoline ring to a pyrazole, enhancing aromaticity .

-

Radical Dimerization : Photolysis with tert-butyl peroxide forms 1,1'-bipyrazole derivatives via radical intermediates .

Mechanistic Pathway :

Electrophilic Aromatic Substitution

The benzothiazole ring directs electrophilic substitution to the C5 and C6 positions:

-

Bromination/Nitration : Halogenation or nitration occurs regioselectively at the para position relative to the thiazole sulfur .

SAR Note : Lipophilic substituents (e.g., halogens) enhance bioactivity by increasing membrane permeability .

Coordination and Metal Complexation

The sulfur and nitrogen atoms act as ligands for transition metals:

-

Pd Complexation : Forms catalysts for cross-coupling reactions, leveraging the benzothiazole’s π-backbonding capability .

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacological properties:

-

Anticancer Analogues : Introduction of 4-oxime groups (e.g., 3-methyl-4-(O-methyl-oximino)-pyrazolinone) enhances inhibitory activity against enzymes like Cdc25B .

-

Antitubercular Derivatives : p-Chlorobenzoyl-substituted pyrazolones show potent activity against Mycobacterium tuberculosis (MIC: 4–16 µg/mL) .

Structure-Activity Relationship (SAR) Highlights :

-

Lipophilic groups (e.g., tert-butyl) improve metabolic stability.

-

Electron-withdrawing substituents on the benzothiazole increase electrophilicity at the C2 position .

Advanced Synthetic Strategies

Modern methods improve reaction efficiency:

Scientific Research Applications

Anticancer Activity

Research indicates that 1-benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a recent study highlighted the efficacy of benzothiazole derivatives in inducing apoptosis in HeLa (cervical cancer) cells, with IC50 values indicating significant cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research has indicated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Anticancer Mechanism Study

A recent study evaluated the anticancer efficacy of benzothiazole derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.

Antimicrobial Efficacy Study

In another investigation, various benzothiazole derivatives were tested for their antimicrobial efficacy against clinical strains of bacteria. The results demonstrated that this compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Modifications to the benzothiazole moiety or the pyrazolone core can enhance potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation.

The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function. This interaction can trigger downstream signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolin-5-one Derivatives

Electrochemical Behavior

Pyrazolin-5-one derivatives often exhibit pH-dependent electrochemical reduction due to reducible groups like exocyclic >C=N or cyclic amide bonds. For example:

- 1-(Toluenyl sulfonyl)-3-amino-4-(aryl hydrazono)-2-pyrazolin-5-ones display two irreversible polarographic reduction waves across pH 1.1–10.1. The exocyclic hydrazono >C=N group is more susceptible to reduction than cyclic counterparts, with wave heights decreasing as pH increases .

Substituent Effects on Reactivity and Bioactivity

- Antimicrobial Activity: 3-Methyl-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-[(4-thiazol-2-yl)phenylhydrazono]-2-pyrazolin-5-ones (e.g., compound 5a) show potent activity against Bacillus subtilis (gram-positive bacteria) due to the thiazolyl and chromenyl substituents .

- Anticancer Potential: 4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one derivatives inhibit cancer cell proliferation (IC₅₀: 0.2–3.4 μM) . The nitro group’s electron-withdrawing effect likely enhances reactivity. The benzothiazole substituent in the target compound is structurally analogous to known anticancer agents, but its efficacy remains unverified .

- ROS Scavenging: Edaravone, a 2-pyrazolin-5-one derivative, is clinically used to mitigate oxidative stress in stroke. Its activity stems from radical-trapping via the enolic hydroxyl group . The tert-butyl group in 1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one may stabilize radical intermediates, but direct evidence of ROS scavenging is lacking.

Biological Activity

1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which combines benzothiazole and pyrazoline moieties, allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer therapy, antimicrobial treatments, and anti-inflammatory applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various enzymes, particularly kinases involved in cancer cell proliferation and inflammatory processes. The compound's binding to active sites on target proteins disrupts their normal function, influencing downstream signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound exhibits dose-dependent effects on cell viability and induces apoptosis in these cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 4 | Inhibition of proliferation |

| A549 | 6 | Induction of apoptosis |

| H1299 | 5 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies report significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that treatment with this compound reduces the secretion of these cytokines in stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including this compound. The study highlighted that this compound demonstrated a significant reduction in tumor growth in xenograft models when administered at doses correlating with the observed IC50 values from in vitro assays .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis

When compared with similar compounds such as 1-Benzothiazol-2-yl-3-methyl-2-pyrazolin-5-one, this compound shows enhanced biological activity due to the steric effects of the tert-butyl group, which may influence its binding affinity to biological targets.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-Benzothiazol-2-yl-3-methyl-2-pyrazolin-5-one | Moderate | Low |

Q & A

Q. Key considerations :

- Use catalytic acetic acid to enhance cyclization efficiency.

- Monitor reaction progress via TLC (toluene:ethyl acetate, 7:3) with UV visualization .

| Reagent | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl 3-(tert-butyl)-2-pyrazoline-5-one-1-carboxylate | 1.0 eq | 85°C | 18 hrs | ~65% |

Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å), angles, and torsion angles. For example, XRD confirmed the planar benzothiazole-pyrazolinone core in analogous compounds .

- NMR spectroscopy :

- ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and pyrazolinone NH (δ 10–12 ppm).

- ¹³C NMR : Detect carbonyl (C=O, δ 165–170 ppm) and benzothiazole carbons (δ 120–150 ppm).

- FTIR : Confirm C=O stretch (~1680 cm⁻¹) and benzothiazole C–S vibrations (~650 cm⁻¹).

Q. Storage recommendations :

How can computational chemistry enhance understanding of this compound’s reactivity?

Answer:

Integrate density functional theory (DFT) with experimental

Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Simulate reaction pathways (e.g., cyclization barriers) using Gaussian or ORCA software.

Validate docking poses for biological targets (e.g., enzymes with benzothiazole-binding pockets).

Case study : DFT calculations on a related pyrazolinone derivative revealed a 1.8 eV HOMO-LUMO gap, correlating with observed UV-Vis absorption at 320 nm .

What methodologies evaluate regioselectivity in substitution reactions?

Answer:

To study substituent effects:

Competitive reactions : React the compound with equimolar electrophiles (e.g., Cl₂, Br₂) and analyze product ratios via GC-MS.

Kinetic isotope effects (KIE) : Use deuterated analogs to probe transition states.

Crystallographic snapshots : Capture intermediates via time-resolved XRD.

Example : A 2021 study on tert-butyl-substituted pyrazolones showed >90% regioselectivity for C-4 substitution due to steric hindrance at C-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.